

# Application Notes and Protocols for the Structural Elucidation of Evybactin

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## Compound of Interest

Compound Name: *Evybactin*

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These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) and X-ray crystallographic studies that led to the structural determination and subsequent revision of **evybactin**, a potent and selective inhibitor of Mycobacterium tuberculosis DNA gyrase. Detailed protocols for the key experiments are provided to facilitate further research and application in drug development.

## Introduction

**Evybactin** is a cyclic depsipeptide natural product isolated from *Photorhabdus noenieputensis*, a bacterium symbiotic with nematodes.[1] It exhibits potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] **Evybactin** targets DNA gyrase, an essential enzyme for DNA replication, and its selectivity is attributed to its uptake by the BacA transporter in *M. tuberculosis*. [1] The initial structure was determined by a combination of NMR spectroscopy and mass spectrometry. However, subsequent total synthesis and further analysis led to a structural reassignment, highlighting the importance of synthetic validation in natural product chemistry.[2]

## Data Presentation

### NMR Spectroscopic Data

The structure of **evybactin** was elucidated using a suite of 2D NMR experiments. The  $^1\text{H}$  and  $^{13}\text{C}$  chemical shifts for the revised structure of **evybactin** are summarized below.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for **Evybactin** in DMSO- $\text{d}_6$ .

Residue	Atom	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
f-Trp <sup>1</sup>	NH	8.25	-
α	4.50	53.2	
β	3.15, 3.05	27.5	
Aromatics	7.55, 7.35, 7.08, 7.00, 10.85 (indole NH)	136.4, 127.3, 123.8, 121.2, 118.8, 118.4, 111.6, 109.8	
CHO	8.00	162.5	
d-Ala <sup>2</sup>	NH	8.15	-
α	4.20	49.5	
β	1.25	18.0	
Arg <sup>3</sup>	NH	8.30	-
α	4.10	52.8	
β	1.70, 1.60	28.5	
γ	1.50	25.0	
δ	3.10	40.5	
Thr <sup>4</sup>	NH	7.90	-
α	4.00	59.0	
β	3.85	67.5	
γ	1.05	20.0	
d-His(3-Me) <sup>5</sup>	NH	8.50	-
α	4.40	54.0	
β	2.95, 2.85	29.0	
Imidazole	7.50, 6.80	135.0, 128.0, 117.0	

N-CH <sub>3</sub>	3.65	33.0	
β-Asp <sup>6</sup>	NH	8.10	-
α	4.30	51.5	
β	2.60, 2.50	36.0	
d-Ser <sup>7</sup>	NH	8.05	-
α	4.15	56.0	
β	3.70, 3.60	61.5	
Ser <sup>8</sup>	NH	7.95	-
α	4.25	55.5	
β	3.75, 3.65	61.0	
Pro <sup>9</sup>	α	4.35	60.0
β, γ, δ	1.80-2.10	29.5, 25.5, 47.0	
Arg <sup>10</sup>	NH	8.20	-
α	4.05	53.0	
β	1.75, 1.65	28.0	
γ	1.55	24.5	
δ	3.12	40.8	
d-Ser <sup>11</sup>	NH	8.00	-
α	4.18	56.2	
β	3.72, 3.62	61.8	
β-Asp <sup>12</sup>	NH	8.40	-
α	4.45	51.0	
β	2.70, 2.60	35.5	

Note: Data is compiled based on the information available in the primary publication and may be subject to minor variations.

## Crystallographic Data

**Evybactin**'s mechanism of action was further elucidated by determining the crystal structure of the *M. tuberculosis* DNA gyrase cleavage core in complex with a DNA duplex and **evybactin**.

Table 2: Crystallographic Data and Refinement Statistics for the **Evybactin**-DNA Gyrase-DNA Complex (PDB ID: 7UGW).[\[3\]](#)

Parameter	Value
Data Collection	
PDB ID	7UGW
Resolution (Å)	3.00
Space group	P 2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit cell dimensions (Å)	a=100.9, b=135.2, c=162.1
Refinement	
R-work	0.218
R-free	0.276
RMSD bonds (Å)	0.004
RMSD angles (°)	0.78

## Experimental Protocols

### NMR Structure Elucidation of Evybactin

Objective: To determine the planar structure and stereochemistry of **evybactin** using high-resolution NMR spectroscopy.

Methodology:

- Sample Preparation: 10 mg of purified **evybactin** was dissolved in DMSO-d<sub>6</sub>.<sup>[1]</sup>
- NMR Data Acquisition: A suite of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D NMR spectra were acquired on a 600 or 700 MHz spectrometer.<sup>[1]</sup> This included:<sup>[1]</sup>
  - COSY (Correlation Spectroscopy) to establish proton-proton couplings within spin systems.
  - TOCSY (Total Correlation Spectroscopy) to identify protons belonging to the same amino acid residue.
  - HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing the amino acids.
  - ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities between protons, aiding in sequential assignment and conformational analysis.
- Data Processing and Analysis: The acquired spectra were processed using appropriate software (e.g., TopSpin). The structure was assembled by piecing together the spin systems of individual amino acids and linking them based on HMBC and ROESY correlations.<sup>[1]</sup>
- Stereochemistry Determination: The stereochemistry of the amino acids was determined by Marfey's analysis.<sup>[1]</sup>

## X-ray Crystallography of the Evybactin-DNA Gyrase-DNA Complex

Objective: To visualize the binding mode of **evybactin** to its target, DNA gyrase.

Methodology:

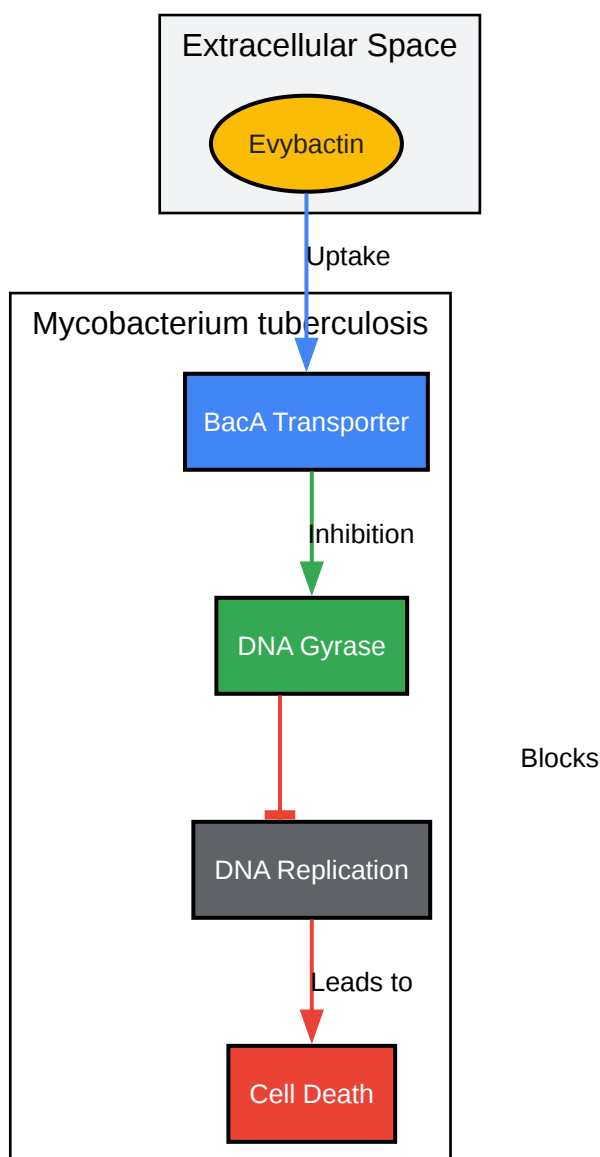
- Protein Expression and Purification: The core cleavage domain of *M. tuberculosis* DNA gyrase (GyrA and GyrB subunits) was expressed and purified.

- **Complex Formation:** The purified DNA gyrase was incubated with a synthetic DNA duplex and **evybactin** to form the ternary complex.[\[1\]](#)
- **Crystallization:** The complex was subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.
- **Data Collection:** X-ray diffraction data were collected from the crystals at a synchrotron source.
- **Structure Determination and Refinement:** The structure was solved by molecular replacement using a previously determined DNA gyrase structure as a search model. The model was then refined against the collected diffraction data to yield the final structure.[\[3\]](#)

## Visualizations

### Evybactin's Mechanism of Action

The following diagram illustrates the selective uptake and action of **evybactin** in *Mycobacterium tuberculosis*.



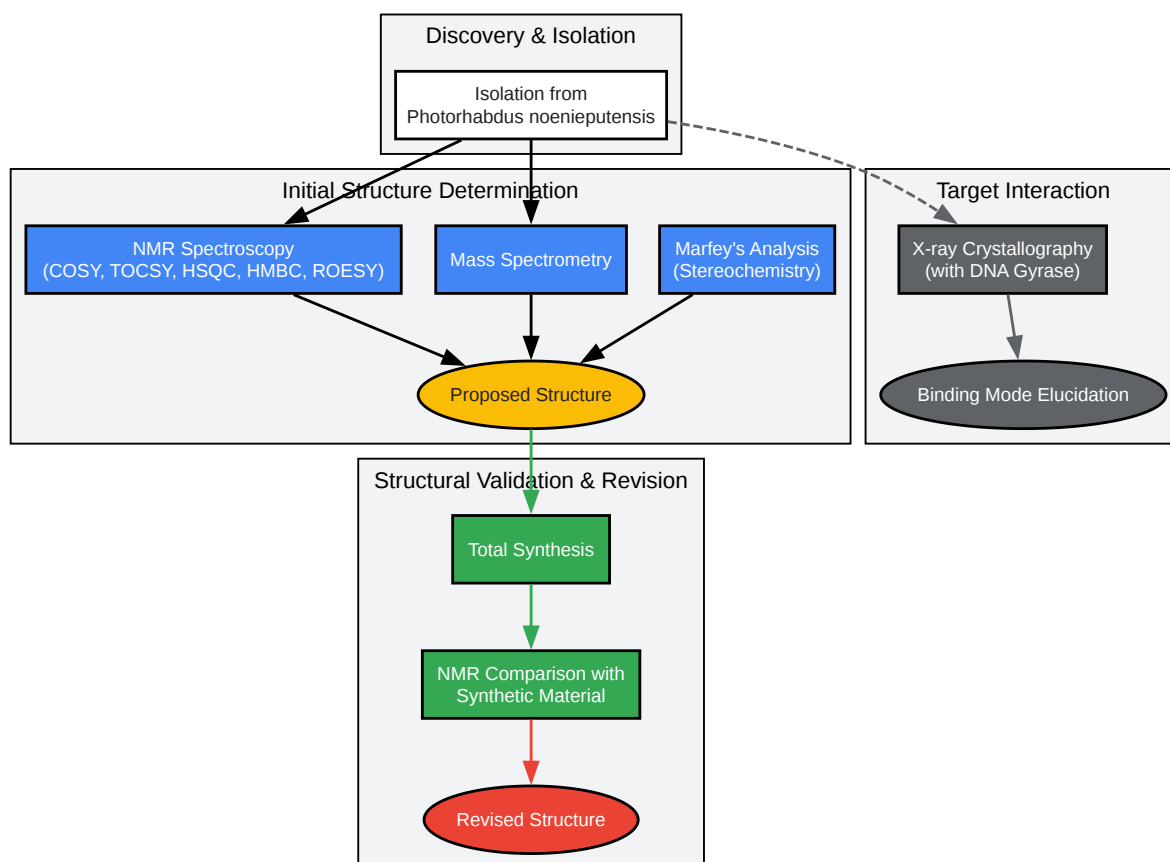
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Caption: Selective uptake and inhibition of DNA gyrase by **Evybactin**.

## Experimental Workflow for Evybactin Structure Elucidation

This diagram outlines the key steps involved in the initial structure determination and subsequent revision of **evybactin**.





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Caption: Workflow for the structural elucidation of **Evybactin**.

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## References

- 1. Evybactin is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Structural Reassignment of the Antitubercular Natural Product Evybactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evybactin is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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